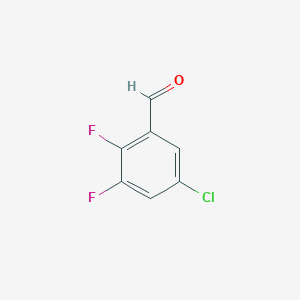

5-Chloro-2,3-difluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYCKSVXKADVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2,3-difluorobenzaldehyde: Synthesis, Reactivity, and Applications for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,3-difluorobenzaldehyde, bearing the CAS number 1783512-25-3, is a halogenated aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups, imparts distinct electronic properties that modulate its reactivity and potential biological activity. This guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed synthetic routes based on established organic chemistry principles, an analysis of its chemical reactivity, and its potential applications in drug discovery and organic synthesis. Detailed, field-proven protocols for its synthesis and characteristic reactions are provided to enable researchers to effectively utilize this versatile building block.

Introduction: The Significance of Halogenated Benzaldehydes

Halogenated benzaldehydes are a pivotal class of organic intermediates, serving as foundational scaffolds in the synthesis of a vast array of complex molecules.[1] The incorporation of halogen atoms, particularly fluorine and chlorine, into the benzaldehyde framework can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2] Chlorine, also an electron-withdrawing group, can further modulate the electronic nature of the aromatic ring and participate in various coupling reactions.[1]

This compound, with its specific arrangement of these halogens, presents a unique electronic environment. The two fluorine atoms at the 2- and 3-positions, coupled with a chlorine atom at the 5-position, create a highly electron-deficient aromatic ring, thereby activating the aldehyde group for nucleophilic attack and influencing the regioselectivity of further aromatic substitutions. This guide aims to provide a deep dive into the chemistry of this intriguing molecule.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 1783512-25-3 | [3] |

| Molecular Formula | C₇H₃ClF₂O | [3] |

| Molecular Weight | 176.55 g/mol | [3] |

| Appearance | White to light yellow solid or liquid | |

| Purity | Typically >97% | Supplier Data |

Synthesis of this compound

Proposed Synthetic Pathway: Ortho-Lithiation Followed by Formylation

A highly effective method for introducing a formyl group onto an aromatic ring is through ortho-lithiation followed by quenching with a formylating agent.[4] The directing effect of the fluorine and chlorine substituents will influence the regioselectivity of the lithiation.

Caption: Proposed synthesis of this compound.

3.1.1. Experimental Protocol: Ortho-Lithiation and Formylation

This protocol is adapted from general procedures for the formylation of halogenated benzenes.[4]

Materials:

-

1-Chloro-2,3-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet, add 1-chloro-2,3-difluorobenzene (1.0 eq) and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, all glassware must be dried, and anhydrous solvents must be used to prevent quenching of the n-BuLi.

-

Low Temperature: The ortho-lithiation is performed at -78 °C to prevent side reactions, such as decomposition of the organolithium intermediate and reaction with the solvent.

-

Inert Atmosphere: An inert atmosphere of argon or nitrogen is crucial to prevent the reaction of the highly reactive organolithium species with oxygen and moisture from the air.

-

Slow Addition: Slow, dropwise addition of reagents helps to control the exothermicity of the reactions and maintain the desired low temperature.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbonyl group and the electron-deficient aromatic ring.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of organic transformations.[5] The electron-withdrawing effects of the three halogen substituents enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

4.1.1. Knoevenagel Condensation

The Knoevenagel condensation is a classic reaction for the formation of carbon-carbon double bonds, involving the reaction of an aldehyde with an active methylene compound.[6]

Caption: Knoevenagel condensation of this compound.

4.1.2. Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.

4.1.3. Reduction and Oxidation

The aldehyde group can be readily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.

Reactivity of the Aromatic Ring

The highly electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions activated by the fluorine and chlorine atoms.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not widely published, expected spectral characteristics can be inferred from data for similar compounds.[7][8]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The aldehyde proton will appear as a singlet further downfield, typically in the range of 9.5-10.5 ppm. The coupling patterns of the aromatic protons will be influenced by both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal, typically appearing between 185 and 195 ppm. The carbons attached to the fluorine atoms will exhibit characteristic C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong carbonyl (C=O) stretching absorption in the region of 1690-1715 cm⁻¹. The C-H stretching of the aldehyde will be observed as a pair of weak bands around 2720 and 2820 cm⁻¹. The C-F and C-Cl stretching vibrations will appear in the fingerprint region.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are prevalent in pharmaceuticals.[1][2][9] The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel bioactive molecules. The aldehyde group can be readily transformed into various functional groups, allowing for the construction of diverse chemical libraries for high-throughput screening. The presence of multiple halogen atoms can enhance interactions with biological targets and improve the metabolic stability of drug candidates.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. While specific literature on this compound is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and to explore its potential in the development of new chemical entities with valuable biological properties.

References

- Process for preparing chloro-difluorobenzene - European Patent Office - EP 0447259 A1. (URL not available)

- US5504264A - Process for preparing 1,3-difluorobenzene - Google P

- EP0506200A1 - A process for the preparation of o-chlorofluorobenzene - Google P

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

- US5191126A - Process for the preparation of difluorobenzaldehydes - Google P

-

Reactivity of Benzaldehyde between aldehydes [closed] - Chemistry Stack Exchange. [Link]

- Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (URL not available)

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. [Link]

- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google P

-

Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy - ACS Publications. [Link]

-

Why is benzaldehyde less reactive than aliphatic aldehyde? - Quora. [Link]

-

Knoevenagel condensation - YouTube. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF - ResearchGate. [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ... - Doc Brown's Chemistry. [Link]

-

This compound | 1783512-25-3 | C7H3ClF2O | Appchem. [Link]

-

13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]

-

Reactivities of Exhaust Aldehydes - CDC Stacks. [Link]

-

Knoevenagel condensation between benzaldehyde and... | Download Scientific Diagram - ResearchGate. [Link]

-

Knoevenagel condensation - Wikipedia. [Link]

- CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google P

-

Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session - YouTube. [Link]

-

Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde - PMC - NIH. [Link]

-

2-Chloro-3,6-difluorobenzaldeh | 526428-5G | SIGMA-ALDRICH | SLS. [Link]

- Aldehydes and Ketones - MSU chemistry. (URL not available)

- 2 - Organic Syntheses Procedure. (URL not available)

-

Unambiguous Spectroscopic Characterization of a Gold Difluorocarbene - Digital CSIC. [Link]

-

13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. [Link]

- 4 - Supporting Inform

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. 2,3-Difluorobenzaldehyde(2646-91-5) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,3-difluorobenzaldehyde

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of drug candidates.[1] Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Among the vast array of fluorinated building blocks, substituted benzaldehydes are of particular importance due to the versatility of the aldehyde functional group in a wide range of chemical transformations, making them key intermediates in the synthesis of complex pharmaceutical agents.[4]

5-Chloro-2,3-difluorobenzaldehyde is a member of this crucial class of compounds. Its trifunctionalized aromatic ring presents a unique substitution pattern that is of significant interest to researchers and drug development professionals. The presence and relative positions of the chloro and difluoro substituents offer a nuanced modulation of the electronic and steric properties of the benzaldehyde core, providing a valuable synthon for the exploration of novel chemical space in the pursuit of new therapeutic agents. This guide provides an in-depth technical overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the interpretation of its characteristic spectral data.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in different environments and are crucial for reaction optimization, formulation development, and toxicological assessment. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₃ClF₂O | [5] |

| Molecular Weight | 176.55 g/mol | |

| CAS Number | 1783512-25-3 | [5][6] |

| Physical Form | Pale-yellow liquid | [6][7] |

| Boiling Point | 206.6 ± 35.0 °C (Predicted) | [6] |

| Density | 1.453 ± 0.06 g/cm³ (Predicted) | [6] |

| Purity | Typically ≥97% | [7] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [6][7] |

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

The accurate determination of physicochemical properties relies on robust and well-established experimental protocols. This section provides step-by-step methodologies for key properties, emphasizing the scientific principles that underpin these techniques.

Melting Point Determination

Even for substances that are liquid at room temperature, determining the melting point (or freezing point) is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden and depress this range.

-

Sample Preparation: A small amount of the solid sample is finely powdered. The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[8]

-

Heating: The sample is heated at a controlled, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.[8][9]

Causality Behind Experimental Choices: A slow heating rate is critical to ensure that the temperature of the heating block, the sample, and the thermometer are all in thermal equilibrium, leading to an accurate measurement. Packing the sample tightly ensures efficient heat transfer.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical constant for characterizing and identifying liquids.[6][10]

-

Apparatus Setup: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid. The test tube is attached to a thermometer.[11][12]

-

Heating: The assembly is heated in a Thiele tube containing mineral oil. The Thiele tube is designed to ensure uniform heating via convection currents.[11][12]

-

Observation: As the liquid is heated, the air trapped in the capillary tube expands and escapes as bubbles. When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.[12][13]

-

Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is the boiling point.[11][12]

Causality Behind Experimental Choices: The boiling point is recorded upon cooling rather than heating to avoid errors due to superheating of the liquid. The point at which the liquid enters the capillary indicates that the vapor pressure inside the capillary is equal to the external atmospheric pressure.[12]

Caption: Workflow for Micro Boiling Point Determination.

Solubility Assessment

Solubility is a critical parameter, especially in drug development, as it influences bioavailability and formulation. The "shake-flask" method is a common technique for determining thermodynamic solubility.

-

Sample Preparation: An excess amount of the compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a shaker bath at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[15]

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices: Using an excess of the solid ensures that the resulting solution is saturated. A prolonged equilibration time is necessary to reach thermodynamic equilibrium, providing a true measure of solubility.[14] Temperature control is vital as solubility is temperature-dependent.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

-

Predicted ¹H NMR Spectrum of this compound:

-

Aldehyde Proton: A singlet or a finely split multiplet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.[16] This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group.

-

Aromatic Protons: Two protons are present on the aromatic ring. Due to the substitution pattern, they will appear as doublets or more complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the electronic effects of the chloro and fluoro substituents.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

-

Predicted ¹³C NMR Spectrum of this compound:

-

Carbonyl Carbon: A signal is expected in the highly deshielded region of the spectrum, typically between δ 185 and 195 ppm.[17]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to the fluorine atoms will exhibit characteristic splitting (carbon-fluorine coupling). The chemical shifts will be influenced by the inductive and resonance effects of the substituents.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Predicted IR Spectrum of this compound:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1730 cm⁻¹ characteristic of an aromatic aldehyde.[16][18][19]

-

C-H Stretch (Aldehyde): Two weak to medium bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.[18] The band around 2720 cm⁻¹ is particularly diagnostic for aldehydes.

-

C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

C-Cl Stretch: A medium to strong absorption band is expected in the region of 600-800 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 176. The presence of chlorine will result in a characteristic isotopic pattern, with an M+2 peak at m/z = 178 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[20][21]

-

Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1) and the loss of the formyl group (M-29), leading to a C₆H₃ClF₂⁺ fragment. Further fragmentation of the aromatic ring is also possible.

-

Synthesis and Applications in Drug Development

Substituted benzaldehydes are typically synthesized through various formylation reactions of the corresponding substituted benzenes.[7] The specific synthesis of this compound would likely involve the formylation of 1-chloro-2,3-difluorobenzene.

In drug discovery, the unique substitution pattern of this compound makes it a valuable precursor for synthesizing a variety of bioactive molecules. The aldehyde group can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form larger, more complex structures. The presence of the chloro and difluoro groups can enhance metabolic stability and modulate the electronic properties of the final compound, potentially leading to improved efficacy and a better pharmacokinetic profile.[1][2]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] As it is air-sensitive, storage under an inert atmosphere is recommended.

-

Toxicity: While specific toxicity data is limited, it is classified as harmful if swallowed (H302).[7]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective and safe use in a research setting. The provided experimental protocols offer a robust framework for the determination of its key physical constants, while the discussion of its predicted spectral features provides a basis for its structural characterization. As the demand for novel fluorinated building blocks continues to grow, compounds like this compound will undoubtedly play a crucial role in the synthesis of the next generation of therapeutic agents.

References

A comprehensive list of references that informed this technical guide is provided below.

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PubMed. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

This compound | 1783512-25-3 | C7H3ClF2O | Appchem. (n.d.). Retrieved from [Link]

-

The Pivotal Role of Fluorinated Aromatic Aldehydes in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20). Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). Retrieved from [Link]

-

Determination of Boiling Point (B.P):. (n.d.). Retrieved from [Link]

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

-

mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Retrieved from [Link]

-

16.9: Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2020, August 22). Retrieved from [Link]

- EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents. (n.d.).

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. (2023, May 4). Retrieved from [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019, February 14). Retrieved from [Link]

-

Procedure for solubility testing of NM suspension. (2016, May 28). Retrieved from [Link]

-

The C=O Bond, Part II: Aldehydes | Spectroscopy Online. (2017, November 1). Retrieved from [Link]

-

IR: aldehydes. (n.d.). Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5). Retrieved from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase - Sci-Hub. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

This compound | 1783512-25-3 | C7H3ClF2O | Appchem. (n.d.). Retrieved from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved from [Link]

-

The role of fluorine in medicinal chemistry - PubMed. (n.d.). Retrieved from [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. (2020, March 17). Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. labsolu.ca [labsolu.ca]

- 3. echemi.com [echemi.com]

- 4. appchemical.com [appchemical.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 2-Fluorobenzaldehyde(446-52-6) 13C NMR [m.chemicalbook.com]

- 8. PubChemLite - 2-chloro-4,5-difluorobenzaldehyde (C7H3ClF2O) [pubchemlite.lcsb.uni.lu]

- 9. This compound | 1783512-25-3 [chemicalbook.com]

- 10. 5-CHLORO-2,4-DIFLUOROBENZALDEHYDE(695187-29-2) 1H NMR spectrum [chemicalbook.com]

- 11. Benzaldehyde [webbook.nist.gov]

- 12. 2,4-Difluorobenzaldehyde [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Relative Mass Defect Filtering of Mass Spectra: A Path to Discovery of Plant Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 5-Chloro-2-fluorobenzaldehyde, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 17. 5-Chloro-2,3-difluoronitrobenzene,169468-81-9->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. 1554368-81-8|5-Chloro-2-(difluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 20. researchgate.net [researchgate.net]

- 21. 2,5-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

5-Chloro-2,3-difluorobenzaldehyde: An Exposition on Molecular Structure and Conformational Dynamics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure and conformational landscape of 5-Chloro-2,3-difluorobenzaldehyde (CAS No: 1783512-25-3), a halogenated aromatic aldehyde of increasing interest in synthetic and medicinal chemistry. By synthesizing data from analogous compounds and foundational principles of physical organic chemistry, this document offers a predictive and mechanistic understanding of the molecule's behavior, essential for its application in complex molecular design and synthesis.

Introduction: The Significance of Halogenated Benzaldehydes

Halogenated benzaldehydes are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials. The specific placement of halogen atoms on the aromatic ring profoundly influences the molecule's electronic properties, reactivity, and intermolecular interactions. This compound, with its distinct substitution pattern, presents a unique case study in conformational analysis, where steric and electronic effects dictate the preferred spatial arrangement of the formyl group relative to the phenyl ring. Understanding this conformational preference is critical for predicting reaction outcomes, designing crystal packing, and modeling ligand-receptor interactions in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 1783512-25-3 | [1] |

| Molecular Formula | C₇H₃ClF₂O | [1] |

| Molecular Weight | 176.55 g/mol | |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥97% | |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

| InChI Key | HLYCKSVXKADVNM-UHFFFAOYSA-N |

Molecular Structure and Conformational Isomerism

The core of this analysis lies in the rotational isomerism around the C(ring)–C(aldehyde) single bond. For benzaldehydes with ortho-substituents, the formyl group can adopt two primary planar conformations relative to the adjacent fluorine atom at the C2 position: syn and anti (also referred to as cis and trans).

-

anti-conformer: The aldehyde oxygen atom is directed away from the ortho-fluorine substituent.

-

syn-conformer: The aldehyde oxygen atom is directed towards the ortho-fluorine substituent.

These two conformers are interconvertible through rotation, but they exist in distinct potential energy wells. The relative stability of these conformers is governed by a delicate balance of competing steric and electrostatic interactions.

Caption: A self-validating workflow combining computational and experimental methods.

Conclusion and Outlook

Based on robust evidence from analogous systems, this compound is predicted to exist as a mixture of two planar conformers, with the anti conformation being substantially more stable than the syn conformation. This preference is dictated by the minimization of steric and electrostatic repulsion between the formyl oxygen and the ortho-fluorine atom. For professionals in drug discovery and materials science, this structural insight is paramount. Assuming the dominance of the anti conformer in solution and solid states is a well-grounded starting point for molecular modeling, crystal structure prediction, and rational synthesis design. The experimental and computational workflows detailed herein provide a clear and reliable pathway for the definitive characterization of this and other similarly substituted aromatic aldehydes.

References

-

Baiwir, M., Llabres, G., Piette, J. L., & Renson, M. (2006). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 25(1), 1-14. Retrieved from [Link]

- Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.

- Google Patents. (n.d.). US5191126A - Process for the preparation of difluorobenzaldehydes.

-

Baliah, V., & Chellathurai, T. (1983). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 311-316. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

-

Li, Q., Evangelisti, L., & Feng, G. (2024). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

European Patent Office. (n.d.). EP0447259A1 - Process for preparing chloro-difluorobenzene. Retrieved from [Link]

-

Baiwir, M., Llabres, G., Piette, J. L., & Renson, M. (1973). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 25(1), 1-14. Retrieved from [Link]

- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.

-

Abraham, R. J., Angioloni, S., Edgar, M., & Sancassan, F. (1997). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, aceto-and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, (1), 41-48. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluorosalicylaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-hydroxybenzaldehyde. Retrieved from [Link]

Sources

A Comprehensive Guide to the Regioselective Synthesis of 5-Chloro-2,3-difluorobenzaldehyde

An in-depth technical guide by a Senior Application Scientist.

Abstract

5-Chloro-2,3-difluorobenzaldehyde is a highly valuable fluorinated building block in modern medicinal and agrochemical research. The specific arrangement of its substituents makes it a crucial intermediate for accessing complex molecular architectures with tailored physicochemical and biological properties. This guide provides a detailed examination of the most effective and regioselective synthetic route to this target molecule, commencing from the readily available starting material, 1-chloro-3,4-difluorobenzene. The core of this guide is centered on the principles and practical application of Directed ortho-Metalation (DoM), a powerful strategy for C-H functionalization in aromatic systems. We will explore the mechanistic underpinnings of this reaction, provide a field-proven, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method for the preparation of this compound.

Introduction: The Significance of Fluorinated Benzaldehydes

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. Fluorinated benzaldehydes, in particular, serve as versatile intermediates, providing a reactive handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of heterocyclic scaffolds[2][3].

This compound (CAS 1783512-25-3) is a trifunctionalized arene whose specific substitution pattern is challenging to achieve through classical electrophilic aromatic substitution methods due to conflicting directing effects of the halogen substituents. Therefore, a more nuanced and regioselective approach is required.

Synthetic Strategy: A Retrosynthetic Approach via Directed ortho-Metalation (DoM)

A retrosynthetic analysis of the target molecule points to the formylation of a 1-chloro-3,4-difluorobenzene precursor as the most logical strategy. The key challenge lies in introducing the formyl (-CHO) group exclusively at the C-2 position, which is situated between the two fluorine atoms.

Classical formylation methods like the Vilsmeier-Haack or Friedel-Crafts reactions would likely yield a complex mixture of regioisomers. The most powerful and precise strategy for this transformation is Directed ortho-Metalation (DoM) . This reaction, first discovered independently by Gilman and Wittig, leverages a pre-existing functional group on the aromatic ring, known as a Directing Metalation Group (DMG), to guide a strong organolithium base to deprotonate a specific, adjacent C-H bond[4][5].

In our starting material, 1-chloro-3,4-difluorobenzene, the fluorine atoms serve as effective, albeit moderately strong, DMGs. The acidity of the aromatic protons is increased by the inductive electron-withdrawing effect of the halogens. The proton at the C-2 position is the most acidic because it is flanked by two fluorine atoms, making it the preferential site for deprotonation by a strong base.

Primary Synthetic Route: Directed ortho-Metalation and Formylation

The chosen synthetic pathway involves two main steps:

-

Lithiation: Regioselective deprotonation of 1-chloro-3,4-difluorobenzene at the C-2 position using a strong lithium base at low temperature.

-

Formylation: Quenching the resulting aryllithium intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF).

The DoM reaction is a kinetically controlled process performed under stringent anhydrous conditions and at very low temperatures (typically -78 °C) to ensure the stability of the highly reactive aryllithium intermediate.

The mechanism proceeds as follows:

-

Coordination: The organolithium reagent, typically n-butyllithium (n-BuLi), first coordinates to one of the Lewis basic fluorine atoms on the 1-chloro-3,4-difluorobenzene ring. This pre-coordination complex brings the alkyl base into close proximity with the adjacent C-H bond[4][6].

-

Deprotonation: The n-butyl anion removes the most acidic proton (at C-2), generating a stabilized 5-chloro-2,3-difluoro-phenyllithium intermediate and butane gas. The reaction is irreversible under these conditions.

-

Electrophilic Quench: The aryllithium species is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF).

-

Workup: The resulting tetrahedral intermediate is stable at low temperatures. Upon quenching with an aqueous acid during workup, it collapses to release the final aldehyde product and dimethylamine.

The workflow and mechanism are visualized in the diagrams below.

This protocol is based on established procedures for the ortho-lithiation of fluorinated aromatics and should be performed by trained chemists only.[7]

Reagents & Equipment:

-

1-Chloro-3,4-difluorobenzene (1.0 eq)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Standard glassware (oven-dried), magnetic stirrer, inert atmosphere setup (Argon or Nitrogen), and a low-temperature cooling bath (dry ice/acetone, -78 °C).

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Initial Charge: Under a positive pressure of inert gas, charge the flask with 1-chloro-3,4-difluorobenzene. Dissolve it in anhydrous THF (approx. 0.2-0.5 M concentration).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

-

Lithiation: Add n-butyllithium (2.5 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A slight color change may be observed.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Formylation (Electrophilic Quench): Add anhydrous DMF dropwise via syringe, again maintaining the temperature below -70 °C.

-

Warming: After the addition of DMF is complete, stir the mixture at -78 °C for an additional 1-2 hours. Then, allow the reaction to warm slowly to room temperature over several hours or overnight.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred beaker of saturated aqueous NH₄Cl solution cooled in an ice bath.

-

Acidification & Extraction: Acidify the aqueous layer to pH ~2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing & Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a pure substance.

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect a singlet for the aldehyde proton (~10 ppm) and signals in the aromatic region, showing coupling to fluorine.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

-

¹³C NMR: The aldehyde carbonyl carbon will appear downfield (~185-190 ppm).

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (176.55 g/mol ) and exhibit the characteristic isotopic pattern for a monochlorinated compound[8][9].

Comparative Analysis of Synthetic Routes

To underscore the superiority of the DoM strategy for this specific target, a comparison with other potential formylation methods is presented below.

| Method | Starting Material | Reagents | Regioselectivity | Yield | Key Advantages/Disadvantages |

| Directed ortho-Metalation (DoM) | 1-Chloro-3,4-difluorobenzene | n-BuLi, DMF | Excellent (targets C-2) | Good to Excellent | Pro: High regioselectivity, reliable. Con: Requires cryogenic temps, inert atmosphere, and handling of pyrophoric reagents. |

| Friedel-Crafts Formylation (Gattermann-Koch/Vilsmeier-Haack) | 1-Chloro-3,4-difluorobenzene | CO/HCl/AlCl₃ or POCl₃/DMF | Poor | Low | Pro: Milder reagents than BuLi. Con: Ring is deactivated; will produce a mixture of isomers (formylation ortho to Cl and ortho to F). |

| Halogen-Exchange | 5-Chloro-2,3-dichlorobenzaldehyde | KF, phase-transfer catalyst | N/A | Variable | Pro: Avoids organometallics. Con: Requires a specific, and likely difficult to synthesize, starting material[10][11]. |

Safety and Handling Considerations

-

n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere by experienced personnel using proper syringe techniques.

-

Anhydrous Solvents: THF can form explosive peroxides and must be handled with care. Use of freshly distilled or commercially available anhydrous solvents is mandatory.

-

Low Temperatures: Handling cryogenic baths (-78 °C) requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

-

Workup: The quenching of organolithium reagents is highly exothermic and can release flammable gases (butane). Quenching should be performed slowly and behind a safety shield.

Conclusion

The synthesis of this compound is most effectively and selectively achieved via a Directed ortho-Metalation (DoM) strategy starting from 1-chloro-3,4-difluorobenzene. This method leverages the directing ability of the fluorine substituents to facilitate a highly regioselective deprotonation at the C-2 position, which is subsequently trapped with an electrophile. While the reaction requires specialized conditions—namely, low temperatures and an inert atmosphere—it offers unparalleled control over the product's regiochemistry, making it the preferred method for laboratory and potential scale-up synthesis. The resulting benzaldehyde is a valuable intermediate, primed for further elaboration in the development of novel pharmaceuticals and agrochemicals.

References

-

Mortier, J. Directed Ortho Metalation. Unblog.fr. Link

-

University of Rochester. Directed (ortho) Metallation. chem.rochester.edu. Link

-

Baran, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Link

-

Ohsawa, K., et al. (2019). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Chemical & Pharmaceutical Bulletin, 67(6). Link

-

Wikipedia. Directed ortho metalation. en.wikipedia.org. Link

-

Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction? chem.wisc.edu. Link

-

Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Link

-

A2B Chem. This compound. a2bchem.com. Link

-

Appchem. This compound. appchem.com. Link

-

Google Patents. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene. Link

-

Ohsawa, K., et al. (2013). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. The Journal of Organic Chemistry, 78(7), 3438-44. Link

-

PrepChem. Synthesis of 2,5-Difluorobenzaldehyde. prepchem.com. Link

-

ChemicalBook. This compound CAS#: 1783512-25-3. Link

-

ChemicalBook. 5-CHLORO-2,4-DIFLUOROBENZALDEHYDE(695187-29-2) 1H NMR spectrum. Link

-

European Patent Office. EP 0447259 A1 - Process for preparing chloro-difluorobenzene. Link

-

ChemicalBook. 1-CHLORO-2,4-DIFLUOROBENZENE synthesis. Link

-

Google Patents. US4845304A - Process for producing fluorobenzaldehydes. Link

-

Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 365-374. Link

-

Ramirez, A., et al. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central. Link

-

Al-Zaydi, K. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Link

-

Google Patents. US5191126A - Process for the preparation of difluorobenzaldehydes. Link

-

PrepChem. Synthesis of 3-bromo-2,5-difluorobenzaldehyde. prepchem.com. Link

-

BLD Pharm. 5-Chloro-2-(difluoromethyl)benzaldehyde. Link

-

Google Patents. JP2672012B2 - Method for producing 1-chloro-3,4-difluorobenzene. Link

-

de la Torre, G., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. Link

-

Zafrani, Y., & Amir, D. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Link

-

MySkinRecipes. This compound. Link

-

ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Link

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. researchgate.net [researchgate.net]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 6. baranlab.org [baranlab.org]

- 7. prepchem.com [prepchem.com]

- 8. labsolu.ca [labsolu.ca]

- 9. appchemical.com [appchemical.com]

- 10. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 11. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]

The Strategic Application of 5-Chloro-2,3-difluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become a cornerstone for the development of novel therapeutics with enhanced pharmacological profiles. 5-Chloro-2,3-difluorobenzaldehyde emerges as a highly valuable and versatile building block, offering a unique combination of steric and electronic properties for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a particular focus on its role as a precursor for the synthesis of targeted therapies, such as kinase inhibitors. We will delve into the underlying principles of its reactivity, provide illustrative synthetic protocols, and discuss the rationale for its use in the design of next-generation pharmaceuticals.

Introduction: The Power of Halogenation in Drug Design

The deliberate introduction of halogen atoms into drug candidates is a widely employed strategy to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine, the most electronegative element, can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The strong carbon-fluorine bond is resistant to metabolic cleavage, and the small size of the fluorine atom allows it to act as a bioisostere for hydrogen, often leading to improved target engagement. Chlorine, while larger and less electronegative than fluorine, also plays a crucial role in drug design by influencing lipophilicity and providing additional interaction points within a target's binding site.[4][5]

This compound presents a trifecta of these beneficial attributes. The aldehyde functionality serves as a versatile synthetic handle for a wide array of chemical transformations, including condensations, Wittig reactions, and the formation of various heterocyclic systems. The presence of two fluorine atoms on the aromatic ring can profoundly influence the acidity of adjacent protons and the overall electronic nature of the molecule, impacting its reactivity and biological activity. The chlorine atom at the 5-position further modulates the molecule's properties and provides an additional site for potential interactions or further functionalization.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design.

| Property | Value | Source |

| CAS Number | 1783512-25-3 | [6] |

| Molecular Formula | C₇H₃ClF₂O | [7] |

| Molecular Weight | 176.55 g/mol | [2] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 48-52 °C | - |

| Boiling Point | 215-220 °C | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | - |

Key Application Area: Synthesis of Kinase Inhibitors

A significant and promising application of this compound lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The 5-chloro-2,3-difluorophenyl moiety is a key structural feature found in several potent kinase inhibitors. For instance, the MEK inhibitor Trametinib contains a structurally related 2-fluoro-4-iodophenylamino group, highlighting the importance of a halogenated phenyl ring in achieving high-affinity binding to the kinase active site.

Illustrative Synthetic Pathway: A Hypothetical MEK Inhibitor

To demonstrate the utility of this compound, we present a plausible synthetic route to a hypothetical MEK inhibitor. This pathway is based on established synthetic methodologies for similar kinase inhibitors and showcases the key transformations where our building block plays a central role.

Diagram 1: Proposed Synthesis of a Hypothetical MEK Inhibitor

Caption: A proposed synthetic workflow for a hypothetical MEK inhibitor.

Detailed Experimental Protocol: Synthesis of a Substituted Pyrimidinamine Intermediate

This protocol details the crucial condensation step outlined in the workflow above, a common strategy in the synthesis of kinase inhibitors.

Step 1: Reaction Setup

-

To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), the selected substituted aminopyrimidine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.1 eq).

-

Add a dry, degassed solvent such as dioxane or toluene.

-

Add a base, for example, cesium carbonate (Cs₂CO₃, 2.0 eq).

Step 2: Reaction Execution

-

Heat the reaction mixture to a temperature of 80-110 °C under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure substituted pyrimidinamine intermediate.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of this compound provides several advantages in the context of structure-activity relationship (SAR) studies for kinase inhibitors:

-

Fluorine Atoms at Positions 2 and 3: These ortho and meta fluorine atoms can influence the conformation of the phenyl ring and create favorable interactions with the kinase hinge region. They also increase the metabolic stability of the molecule.

-

Chlorine Atom at Position 5: The para chlorine atom can occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity. Its electron-withdrawing nature can also modulate the pKa of the molecule.

-

Aldehyde Group: This reactive group allows for the facile introduction of various linkers and heterocyclic systems, enabling the exploration of different binding modes and the optimization of pharmacokinetic properties.

Hypothetical Biological Data for a Derived Kinase Inhibitor

The following table presents hypothetical, yet realistic, biological data for a kinase inhibitor synthesized from this compound, based on the activity profiles of similar compounds.

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀, nM) |

| Hypothetical Inhibitor 1 | MEK1 | 5 | A375 (Melanoma) | 10 |

| Hypothetical Inhibitor 1 | MEK2 | 8 | HT-29 (Colon Cancer) | 15 |

| Trametinib (Reference) | MEK1 | 0.92 | A375 (Melanoma) | 0.48 |

| Trametinib (Reference) | MEK2 | 1.8 | HT-29 (Colon Cancer) | 0.96 |

Conclusion and Future Perspectives

This compound stands out as a strategic building block in medicinal chemistry, offering a unique combination of reactive functionality and beneficial halogenation. Its potential for the synthesis of potent and selective kinase inhibitors is particularly noteworthy. The ability to fine-tune the electronic and steric properties of the resulting molecules makes it an invaluable tool for lead optimization in drug discovery programs.

Future research will likely focus on the development of novel synthetic methodologies to further expand the diversity of molecular scaffolds accessible from this versatile starting material. As our understanding of the intricate roles of specific kinases in disease pathogenesis continues to grow, the demand for precisely engineered inhibitors will undoubtedly increase, solidifying the importance of key intermediates like this compound in the arsenal of the medicinal chemist.

References

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

AppliChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

- U.S. Patent No. 9,499,531. (2016). Washington, DC: U.S.

-

PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Molbase. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

Sources

- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Halogenated Benzaldehyde Derivatives: Mechanisms, Structure-Activity Relationships, and Experimental Evaluation

Executive Summary: Benzaldehyde and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzaldehyde ring profoundly modulates the molecule's physicochemical properties, leading to significant alterations in biological potency and selectivity. This guide provides an in-depth analysis of the mechanisms of action, key structure-activity relationships (SAR), and standard experimental protocols for evaluating the biological efficacy of these compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage halogenated benzaldehydes in the design of novel therapeutic agents.

Introduction: The Chemical and Therapeutic Significance of Halogenated Benzaldehydes

The Benzaldehyde Scaffold: A Versatile Core in Medicinal Chemistry

The benzaldehyde framework, consisting of a benzene ring attached to a formyl group, is a fundamental building block in organic synthesis and a recurring motif in biologically active compounds. Its derivatives are known to possess a broad spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] The reactivity of the aldehyde group allows for the facile synthesis of diverse derivatives, such as Schiff bases and chalcones, further expanding its chemical and therapeutic potential.[1][2]

The Role of Halogenation: A Strategy for Potency and Selectivity

Halogenation is a cornerstone of modern drug design used to fine-tune the properties of lead compounds. Substituting hydrogen atoms with halogens on the benzaldehyde ring introduces several key changes:

-

Electronic Effects: Halogens are electronegative and exert a strong electron-withdrawing effect, which can increase the reactivity of the aldehyde group and influence interactions with biological targets.

-

Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.

-

Steric and Conformational Effects: The size of the halogen atom (I > Br > Cl > F) can introduce steric hindrance, influencing the molecule's conformation and how it fits into a target's binding site.

-

Metabolic Stability: The introduction of halogens, particularly fluorine, at sites prone to metabolic oxidation can block these pathways, thereby increasing the compound's half-life.

These modifications make halogenated benzaldehydes valuable intermediates for synthesizing a range of pharmaceuticals and agrochemicals.

Key Biological Activities and Mechanisms of Action

Antimicrobial and Antifungal Activity

Halogenated benzaldehyde derivatives have shown notable activity against a range of pathogenic bacteria and fungi. While benzaldehyde itself has some bactericidal activity, its halogenated and hydroxylated forms can be significantly more potent.[3]

Mechanism of Action: The primary antimicrobial mechanisms are believed to involve the disruption of microbial cell membranes, leading to leakage of intracellular contents, and the inhibition of essential enzymes. The electrophilic nature of the aldehyde carbon can facilitate covalent bond formation with nucleophilic residues (like cysteine) in microbial proteins, leading to enzyme inactivation.

Structure-Activity Relationship Insights:

-

Schiff bases derived from halogenated benzaldehydes often exhibit enhanced antimicrobial properties.

-

The presence of hydroxyl groups in addition to halogens can increase activity. For instance, 3,5-dichloro-2,4-dihydroxy benzaldehyde has been shown to be effective against various bacteria and fungi.[4]

-

The position and number of halogen substituents are critical. Increased halogenation does not always lead to higher activity and can be species-dependent.

Table 1: Representative Antimicrobial Activity of Benzaldehyde Derivatives

| Compound/Derivative | Target Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Benzaldehyde | Staphylococcus aureus | ≥1024 | [5] |

| Ciprofloxacin (control) | S. aureus (MepA pump) | 64 | [5] |

| Schiff base of 4-chloro-benzaldehyde | S. aureus | 24-49 | [6] |

| Schiff base of 2,4-dichloro-benzaldehyde | Candida albicans | 24 |[6] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Anticancer Properties

A significant area of research for halogenated benzaldehydes is their potential as anticancer agents. Derivatives have demonstrated cytotoxicity against various cancer cell lines through multiple mechanisms.[7]

Mechanism 1: Induction of Apoptosis and Cell Cycle Arrest Several benzyloxybenzaldehyde derivatives, including those with halogen substitutions, have been shown to induce apoptosis (programmed cell death) in cancer cells.[8] The proposed mechanism involves the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This leads to the activation of a cascade of caspase enzymes that execute cell death. Furthermore, these compounds can arrest the cell cycle, often at the G2/M phase, preventing cancer cells from proliferating.[8]

Mechanism 2: Epigenetic Regulation and Overcoming Drug Resistance Recent studies have revealed that benzaldehyde can suppress cancer metastasis and overcome treatment resistance by targeting epigenetic pathways. Specifically, it has been shown to reduce the phosphorylation of histone H3 at serine 28 (H3S28ph) by preventing the interaction between the signaling protein 14-3-3ζ and H3S28ph.[9][10] This interaction is crucial for the survival of treatment-resistant cancer cells.[10] By disrupting this axis, benzaldehyde derivatives can re-sensitize resistant cells to therapies like radiation.[10]

Table 2: Cytotoxicity of Halogenated Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| Halogenated Benzothiadiazine | Triple-Negative Breast Cancer | 2.93 | [11] |

| Brominated Benzofuran | A549 (Lung Carcinoma) | 3.5 | [12] |

| Brominated Benzofuran | HepG2 (Liver Carcinoma) | 3.8 | [12] |

| Coniferyl aldehyde derivative | H1299 (Lung Carcinoma) | 13.7 - 14.0 |[13] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Potent and Selective Enzyme Inhibition

A highly promising therapeutic avenue for halogenated benzaldehydes is the selective inhibition of enzymes implicated in cancer progression, most notably Aldehyde Dehydrogenase 1A3 (ALDH1A3).

ALDH1A3 Inhibition: ALDH enzymes catalyze the oxidation of aldehydes to carboxylic acids.[14] The ALDH1A3 isoform is overexpressed in various cancers and is associated with cancer stem cells and poor patient outcomes.[14] Therefore, selective ALDH1A3 inhibitors are sought after as novel cancer therapeutics. Benzyloxybenzaldehyde derivatives, which can be halogenated, have emerged as some of the most potent and selective inhibitors of ALDH1A3.[14][15]

Mechanism of Inhibition: These compounds are designed to resemble the natural substrate and bind to the enzyme's active site. Computational studies suggest that the benzaldehyde core forms crucial pi-pi stacking interactions with aromatic residues (e.g., Y297) in the active site, effectively blocking substrate access.[14]

Table 3: Inhibitory Activity of Benzaldehyde Derivatives against ALDH1A3

| Compound/Derivative | Target Enzyme | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| ABMM-15 (benzyloxybenzaldehyde scaffold) | ALDH1A3 | 0.23 | [14][15] |

| 3-bromo-4-(dipropylamino)benzaldehyde | ALDH1A3 | 0.63 | [16] |

| ABMM-16 (benzyloxybenzaldehyde scaffold) | ALDH1A3 | 1.29 | [14][15] |

| MF7 (fluoro derivative) | ALDH1A3 | 22.8 |[16] |

Methodologies for Biological Evaluation: Standard Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for assessing the antimicrobial activity of a compound.

Causality: The goal is to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism. This is achieved by challenging a standardized bacterial inoculum with a range of compound concentrations in a nutrient-rich broth.

Materials:

-

96-well microtiter plates

-

Test compound (e.g., halogenated benzaldehyde)

-

Bacterial strain (e.g., S. aureus)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Sterile saline or PBS

-

Spectrophotometer

Step-by-Step Methodology:

-

Prepare Inoculum: Culture bacteria overnight. Dilute the culture in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution across the wells of the 96-well plate using the growth medium.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Read Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading absorbance at 600 nm.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method to measure the cytotoxic effect of a compound on cancer cell lines.[7]

Causality: The assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell line (e.g., A549, HCT116)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well plates

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the old media and add fresh media containing various concentrations of the halogenated benzaldehyde derivative. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Add MTT Reagent: Remove the media and add 100 µL of fresh media plus 10 µL of MTT solution to each well. Incubate for 2-4 hours until purple precipitate is visible.

-

Solubilize Formazan: Carefully remove the MTT solution and add 100 µL of solubilization solution (e.g., DMSO) to each well. Gently shake the plate to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate IC₅₀: Plot the percentage of cell viability versus the logarithm of the compound concentration to determine the IC₅₀ value.

Structure-Activity Relationships (SAR) Summarized

Relating the chemical structure of these derivatives to their biological activity is crucial for rational drug design.[17]

Key Principles:

-

Halogen Identity: The type of halogen matters. Fluorine can form strong hydrogen bonds and increase metabolic stability. Chlorine and Bromine are larger and more lipophilic, which can enhance membrane permeability and hydrophobic interactions.

-

Positional Isomerism: The location of the halogen on the benzene ring is critical.

-

Ortho substitution can introduce steric hindrance, potentially forcing the aldehyde group out of the plane of the ring, which may either enhance or decrease binding depending on the target's topology.

-

Para substitution generally has minimal steric impact on the aldehyde group, allowing electronic effects to dominate.

-

-

Electronic Effects: The electron-withdrawing nature of halogens increases the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack by residues in an enzyme active site or other biological macromolecules.

-

Additional Substituents: The presence of other groups, such as hydroxyl (-OH) or methoxy (-OCH₃), dramatically influences activity. Hydroxyl groups can act as hydrogen bond donors and acceptors, often increasing potency.